molecular formula C10H9NS B3188194 4-Methyl-5-phenylthiazole CAS No. 19968-61-7

4-Methyl-5-phenylthiazole

Cat. No.: B3188194
CAS No.: 19968-61-7
M. Wt: 175.25 g/mol
InChI Key: DNHKSCAYDWTXHD-UHFFFAOYSA-N
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Description

4-Methyl-5-phenylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is notable for its aromatic properties, which arise from the delocalization of π-electrons within the ring structure. Thiazoles, including this compound, are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Methyl-5-phenylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenylthiazole is not documented. For bioactive compounds, the mechanism of action often involves interaction with biological targets such as proteins or enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenylthiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. One common route involves the reaction of α-haloketones with thioamides. For instance, the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as sodium ethoxide can yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-phenylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    4-Methylthiazole: Lacks the phenyl group, resulting in different biological activities.

    5-Phenylthiazole: Lacks the methyl group, which can affect its reactivity and applications.

    2-Methyl-4-phenylthiazole: The position of the methyl group alters its chemical properties and biological activities.

Uniqueness: 4-Methyl-5-phenylthiazole is unique due to the presence of both methyl and phenyl groups, which contribute to its distinct chemical reactivity and wide range of biological activities. This combination makes it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

4-methyl-5-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHKSCAYDWTXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312046
Record name 4-Methyl-5-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19968-61-7
Record name 4-Methyl-5-phenylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19968-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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